molecular formula C22H25N3O3S B2874705 1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone CAS No. 946223-71-8

1-(4-methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone

Cat. No.: B2874705
CAS No.: 946223-71-8
M. Wt: 411.52
InChI Key: PHTWZCKITPVTPU-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-2-(3-tosyl-1H-indol-1-yl)ethanone is a synthetic small molecule characterized by a 3-tosylated indole core linked via an ethanone bridge to a 4-methylpiperazine moiety. The 4-methylpiperazine moiety contributes to solubility and basicity, making the compound amenable to pharmacological optimization.

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-17-7-9-18(10-8-17)29(27,28)21-15-25(20-6-4-3-5-19(20)21)16-22(26)24-13-11-23(2)12-14-24/h3-10,15H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTWZCKITPVTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds:

2-(4-Chloro-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone (STK647781) Structural Difference: Chloro substituent at indole 4-position instead of 3-tosyl. Properties: Reduced steric bulk compared to tosyl; chloro is moderately electron-withdrawing. Molecular weight: 291.78 (vs. ~414.5 for the target compound).

1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Structural Difference: Nitro groups at indole 5-position and thioether linkage to 4-nitrophenyl. Activity: Exhibits potent antimalarial activity (pIC50 = 8.2129), surpassing chloroquine.

Table 1: Comparison of Indole-Modified Analogues

Compound Indole Substituent Piperazine/Other Group Molecular Weight Key Activity
Target Compound 3-Tosyl 4-Methylpiperazine ~414.5 Not reported
STK647781 4-Chloro 4-Methylpiperazine 291.78 Undisclosed
1-(5-Nitro-1H-indol-3-yl)-...ethanone 5-Nitro + thioether None (thioether aryl) ~387.3 Antimalarial (pIC50 8.21)

Piperazine-Modified Analogues

Key Compounds:

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones (13a-g) Structural Difference: Tetrazole replaces indole; allyl group on piperazine. Synthesis: React 1-aryl-tetrazoles with chloroacetyl chloride, followed by piperazine substitution (). Activity: Antimicrobial (e.g., compound 13a showed efficacy against E. coli and S. aureus). The allyl group may enhance membrane permeability .

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone Structural Difference: Bulky benzhydryl (diphenylmethyl) on piperazine; isopropyl and methyl on indole. Properties: Increased hydrophobicity (logP >5) compared to 4-methylpiperazine derivatives. Molecular weight: ~483.6 .

Table 2: Piperazine Variants

Compound Piperazine Substituent Linked Heterocycle Molecular Weight Key Activity
Target Compound 4-Methyl 3-Tosylindole ~414.5 Undisclosed
2-(4-Allylpiperazin-1-yl)-...ethanone 4-Allyl Tetrazole ~312 Antimicrobial
Benzhydrylpiperazine analogue 4-Diphenylmethyl 3-Isopropylindole ~483.6 Undisclosed

Ethanol vs. Methanone Linkers

Key Compounds:

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Structural Difference: Methanone (direct C=O linkage) instead of ethanone bridge; benzyl on piperazine. Properties: Reduced conformational flexibility; molecular weight: 311.4 .

(4-Methylpiperazin-1-yl)(p-tolyl)methanone Structural Difference: Methanone-linked p-tolyl group instead of indole. Synthesis: Direct coupling of methylpiperazine with p-tolyl carbonyl precursors .

Table 3: Linker Comparison

Compound Linker Type Linked Group Molecular Weight
Target Compound Ethanone 3-Tosylindole ~414.5
(4-Benzylpiperazin-1-yl)-...methanone Methanone Indol-2-yl 311.4
(4-Methylpiperazin-1-yl)(p-tolyl)methanone Methanone p-Tolyl 218.29

Preparation Methods

Synthesis of 3-Tosyl-1H-Indole

The indole core is synthesized via Fischer indole synthesis , followed by tosylation:

Step 1: Fischer Indole Synthesis
Phenylhydrazine reacts with a ketone (e.g., pyruvic acid) under acidic conditions (HCl, H₂SO₄) to form the indole scaffold.

Step 2: Tosylation
The indole nitrogen is protected with a tosyl group using p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane (DCM) with a catalytic base (e.g., DMAP).

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Temperature 0°C → Room temperature
Reaction Time 12–24 hours
Yield 75–85%

Mechanistic Insight
Tosylation proceeds via nucleophilic attack of the indole nitrogen on the electrophilic sulfur of TsCl, facilitated by the base.

Piperazine Subunit Functionalization

Synthesis of 4-Methylpiperazine

4-Methylpiperazine is commercially available but can be synthesized via:

N-Alkylation of Piperazine
Piperazine reacts with methyl iodide in acetonitrile under reflux, followed by neutralization with aqueous NaOH.

Reaction Conditions

Parameter Value
Solvent Acetonitrile
Temperature 80°C
Reaction Time 6 hours
Yield 60–70%

Coupling via Ethanone Linker

Ketone Bridge Formation

The ethanone linker is introduced through a carbodiimide-mediated coupling between the tosylated indole and 4-methylpiperazine.

Step 1: Activation of Carboxylic Acid
1-(3-Tosyl-1H-indol-1-yl)acetic acid is activated using carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF).

Step 2: Nucleophilic Attack by Piperazine
The activated carbonyl reacts with 4-methylpiperazine under inert atmosphere (N₂).

Reaction Conditions

Parameter Value
Solvent THF
Temperature 0°C → Room temperature
Reaction Time 17–18 hours
Yield 55–65%

Key Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 2.19 (s, 3H, CH₃), 3.14–3.87 (m, 8H, piperazine-H), 6.81–7.41 (m, indole-H).
  • ESI-MS : m/z 459.7 [M+H]⁺.

Industrial-Scale Considerations

Process Optimization

For large-scale production, continuous flow reactors and automated purification systems are recommended to enhance yield and reproducibility.

Critical Parameters

  • Purity Control : HPLC monitoring of intermediates.
  • Cost Reduction : Recycling of THF and CDI.

Challenges and Mitigation Strategies

Common Pitfalls

  • Incomplete Tosylation : Add TsCl in stoichiometric excess (1.2 equiv).
  • Piperazine Degradation : Use inert atmosphere to prevent oxidation.

Scalability Issues

  • Solvent Volume : Reduce THF usage via solvent-free CDI activation.
  • Reaction Time : Microwave-assisted synthesis cuts coupling time to 2–4 hours.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
CDI-Mediated Coupling 55–65 ≥95 Moderate
EDCI/DCC Coupling 50–60 ≥90 High
Microwave-Assisted 70–75 ≥98 High

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